H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H
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Overview
Description
The compound H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide contains a sequence of amino acids, including cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, ornithine, and glycine. The presence of cysteine residues suggests potential disulfide bond formation, which can influence the peptide’s structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents such as HBTU, HATU, or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is common in industrial settings to protect the amino groups during synthesis .
Chemical Reactions Analysis
Types of Reactions
The peptide H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: DTT or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as NHS-esters for amine modification.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Modified peptides: Formed through substitution reactions.
Scientific Research Applications
The peptide H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for developing peptide-based drugs.
Mechanism of Action
The mechanism of action of H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H depends on its specific application
Binding to receptors: Peptides can mimic natural ligands and bind to specific receptors, triggering a biological response.
Enzyme inhibition: Peptides can act as competitive inhibitors, binding to the active site of enzymes and preventing substrate binding.
Cellular uptake: Peptides can penetrate cell membranes and deliver therapeutic agents or act as signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A peptide hormone with a similar structure, involved in social bonding and reproductive behaviors.
Vasopressin: Another peptide hormone, similar in structure, that regulates water retention in the kidneys.
Somatostatin: A peptide hormone that inhibits the release of several other hormones.
Uniqueness
The uniqueness of H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H lies in its specific amino acid sequence and potential for disulfide bond formation, which can influence its stability and biological activity. Its applications in various fields of research and industry highlight its versatility and importance .
Properties
Molecular Formula |
C47H67N13O14S2 |
---|---|
Molecular Weight |
1102.2 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33?,34-;/m0./s1 |
InChI Key |
AYJSELDHDXYDKX-BTQYNBJVSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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